2-(2-Chlorophenyl)nicotinonitrile
Overview
Description
2-(2-Chlorophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a chlorophenyl group attached to the second position of the nicotinonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)nicotinonitrile typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization. One common method is the three-component Dimroth reaction, which involves chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process can be optimized to improve yield and reduce costs, often incorporating recycling of solvents and reagents to enhance environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The nitrile group can be involved in cyclization reactions to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Cyclization: Catalysts like ammonium acetate in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products: The major products formed from these reactions include various substituted nicotinonitriles and heterocyclic compounds, which can have significant biological and chemical properties .
Scientific Research Applications
2-(2-Chlorophenyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s photophysical properties make it useful in the development of fluorescent materials and optical sensors.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
2-Chloronicotinonitrile: Similar structure but lacks the phenyl group.
2-(4-Chlorophenyl)nicotinonitrile: Similar structure with the chlorine atom at a different position on the phenyl ring.
2-Phenyl-3-cyanopyridine: Similar core structure but without the chlorine atom.
Uniqueness: 2-(2-Chlorophenyl)nicotinonitrile is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and biological activity. This positioning can lead to distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
2-(2-chlorophenyl)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-11-6-2-1-5-10(11)12-9(8-14)4-3-7-15-12/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJOLWHLOQGRDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271409 | |
Record name | 2-(2-Chlorophenyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870064-86-1 | |
Record name | 2-(2-Chlorophenyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870064-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chlorophenyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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